molecular formula C8H7BN2O4 B15299016 (2,4-Dihydroxyquinazolin-6-yl)boronic acid

(2,4-Dihydroxyquinazolin-6-yl)boronic acid

Cat. No.: B15299016
M. Wt: 205.97 g/mol
InChI Key: VPPOZIIWIGHACZ-UHFFFAOYSA-N
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Description

(2,4-Dihydroxyquinazolin-6-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of both boronic acid and quinazoline moieties, which confer unique chemical properties and reactivity. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dihydroxyquinazolin-6-yl)boronic acid typically involves the borylation of a quinazoline precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate and a solvent like 2-ethoxyethanol .

Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs continuous flow setups for handling organolithium chemistry on a multigram scale . This method allows for efficient and scalable synthesis, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2,4-Dihydroxyquinazolin-6-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2,4-Dihydroxyquinazolin-6-yl)boronic acid involves its ability to form reversible covalent bonds with diols. This property is exploited in various applications, such as sensing and drug delivery. The boronic acid group interacts with diols to form cyclic boronate esters, which can be reversed under specific conditions . This reversible binding is crucial for its function in biological systems and chemical reactions.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7BN2O4

Molecular Weight

205.97 g/mol

IUPAC Name

(2,4-dioxo-1H-quinazolin-6-yl)boronic acid

InChI

InChI=1S/C8H7BN2O4/c12-7-5-3-4(9(14)15)1-2-6(5)10-8(13)11-7/h1-3,14-15H,(H2,10,11,12,13)

InChI Key

VPPOZIIWIGHACZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)NC(=O)NC2=O)(O)O

Origin of Product

United States

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